molecular formula C28H20ClNO3 B14149064 1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione CAS No. 1217662-39-9

1'-acetyl-7'-chloro-2'-phenyl-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione

Cat. No.: B14149064
CAS No.: 1217662-39-9
M. Wt: 453.9 g/mol
InChI Key: RCBSKFGSQDRGLD-UHFFFAOYSA-N
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Description

1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is a complex organic compound featuring a spirocyclic structure. This compound is notable for its unique arrangement of fused rings, which includes an indene and a pyrroloquinoline moiety. Such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

The synthesis of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indene and pyrroloquinoline precursors, which are then fused together under specific conditions. The reaction conditions often include the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the formation of the spirocyclic structure .

Industrial production methods for such complex compounds are less common due to the intricate and often low-yielding nature of the synthesis. advancements in synthetic organic chemistry may lead to more efficient production techniques in the future.

Chemical Reactions Analysis

1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: The compound’s potential biological activities could lead to the development of new therapeutic agents.

    Industry: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1’-Acetyl-7’-chloro-1’,2’-dihydro-2’-phenylspiro[2H-indene-2,3’(3’aH)-pyrrolo[1,2-a]quinoline]-1,3-dione is not fully understood. its structure suggests that it may interact with various molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the targets, leading to the compound’s observed effects .

Comparison with Similar Compounds

Properties

CAS No.

1217662-39-9

Molecular Formula

C28H20ClNO3

Molecular Weight

453.9 g/mol

IUPAC Name

1-acetyl-7-chloro-2-phenylspiro[2,3a-dihydro-1H-pyrrolo[1,2-a]quinoline-3,2'-indene]-1',3'-dione

InChI

InChI=1S/C28H20ClNO3/c1-16(31)25-24(17-7-3-2-4-8-17)28(26(32)20-9-5-6-10-21(20)27(28)33)23-14-11-18-15-19(29)12-13-22(18)30(23)25/h2-15,23-25H,1H3

InChI Key

RCBSKFGSQDRGLD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1C(C2(C3N1C4=C(C=C3)C=C(C=C4)Cl)C(=O)C5=CC=CC=C5C2=O)C6=CC=CC=C6

Origin of Product

United States

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